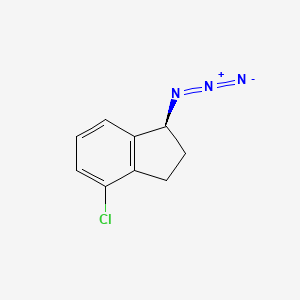![molecular formula C23H20ClN5O2 B2908809 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207033-38-2](/img/structure/B2908809.png)
5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with a complex structure, characterized by the presence of a triazole ring, a benzyl group, and an amine linkage. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne, under copper(I) catalysis (Click Chemistry).
Introduction of the benzyloxyphenylamine group via nucleophilic substitution reactions.
Coupling of the resulting intermediate with 4-chlorobenzylamine under mild reaction conditions to afford the final product.
Industrial Production Methods
Industrial synthesis of this compound would likely focus on optimizing each step for high yield and purity. This might include the use of automated continuous flow reactors for the click reaction, followed by purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : The phenyl groups can undergo oxidation in the presence of strong oxidizing agents.
Reduction: : The triazole ring is relatively stable, but specific substituents may be reduced under suitable conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Employment of reducing agents such as sodium borohydride (NaBH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Conditions often involve organic solvents and mild bases, such as dimethylformamide (DMF) and triethylamine (TEA).
Major Products Formed
The reaction products depend on the specific reactants and conditions. Typical products may include modified triazole derivatives, oxidized benzyl groups, or dechlorinated aromatic rings.
Scientific Research Applications
5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has diverse scientific applications, including:
Chemistry: : Used as a building block for more complex organic molecules and in click chemistry reactions.
Biology: : Studied for its potential as a pharmacophore in drug design, particularly for its interaction with biological targets.
Medicine: : Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: : Potential use in the development of novel materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents may bind to active sites on proteins, influencing their function. Pathways affected could include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Comparing 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide to other similar compounds highlights its uniqueness:
Similar Compounds: : Other 1,2,3-triazole derivatives with different substituents.
Uniqueness: : This compound's specific combination of a benzyloxyphenylamine group and a chlorobenzyl group imparts unique reactivity and biological activity.
Conclusion
This compound is a compound of significant interest across various scientific disciplines
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c24-18-8-6-16(7-9-18)14-25-23(30)21-22(28-29-27-21)26-19-10-12-20(13-11-19)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,25,30)(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRDYPQMTLYOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NNN=C3C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2908726.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide](/img/structure/B2908727.png)



![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908733.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2908734.png)


![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2908741.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2908743.png)



